![molecular formula C20H27P B14247893 ([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane CAS No. 382602-23-5](/img/structure/B14247893.png)
([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: is an organophosphorus compound that features a biphenyl group attached to a phosphane moiety, which is further substituted with two butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane typically involves the reaction of 2-bromobiphenyl with dibutylphosphine under palladium-catalyzed cross-coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine . The reaction conditions often include heating the mixture to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: can undergo various types of chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Substitution: Electrophilic aromatic substitution can be carried out using reagents like or in the presence of a Lewis acid catalyst.
Coordination: Transition metal complexes can be formed using metals like , , or under mild conditions.
Major Products
Oxidation: The major product is typically the corresponding .
Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be obtained.
Coordination: Metal-phosphane complexes are the primary products.
Aplicaciones Científicas De Investigación
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in such as the and .
Materials Science: The compound can be used in the synthesis of and .
Biological Studies: While not extensively studied, its derivatives could be explored for potential and .
Mecanismo De Acción
The mechanism by which ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane exerts its effects largely depends on its role as a ligand in catalysis. The phosphane moiety coordinates to a metal center, stabilizing the metal and facilitating the formation of reactive intermediates. This coordination can enhance the reactivity and selectivity of the metal catalyst, leading to more efficient chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
Dibutylphosphine: Similar in structure but lacks the biphenyl group.
Biphenylphosphine: Contains the biphenyl group but with different alkyl substituents.
Uniqueness
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: is unique due to the combination of the biphenyl group and the dibutylphosphane moiety. This structure provides a balance of steric and electronic properties that can enhance its performance as a ligand in various catalytic processes.
Propiedades
Número CAS |
382602-23-5 |
|---|---|
Fórmula molecular |
C20H27P |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
dibutyl-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C20H27P/c1-3-5-16-21(17-6-4-2)20-15-11-10-14-19(20)18-12-8-7-9-13-18/h7-15H,3-6,16-17H2,1-2H3 |
Clave InChI |
YVTUCBGIPBMQIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(CCCC)C1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


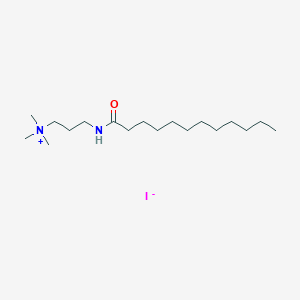
![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
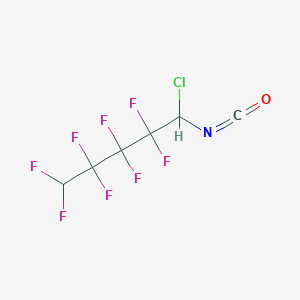

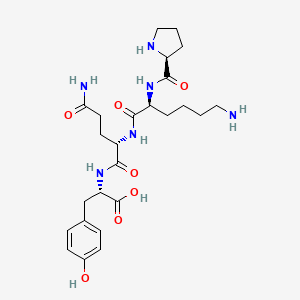
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
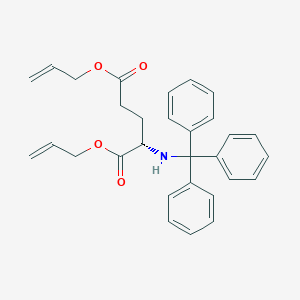
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
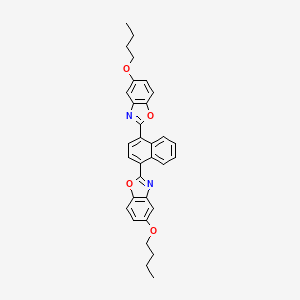
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
